molecular formula C24H26N4O2 B13435744 6-(1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one

6-(1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one

Cat. No.: B13435744
M. Wt: 402.5 g/mol
InChI Key: GFZBELIHTVKUIW-UHFFFAOYSA-N
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Description

6-(1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a complex organic compound that features a combination of piperidine, pyridine, and pyrimidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides and a base.

    Formation of the Pyridine and Pyrimidinone Rings: These rings can be constructed through condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the hydroxybenzyl moiety.

    Reduction: Reduction reactions might target the pyrimidinone ring or other unsaturated parts of the molecule.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases like cancer, neurological disorders, or infections.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 6-(1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-(3-Hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
  • 6-(1-(3-Allyl-2-methoxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one

Uniqueness

The unique combination of functional groups in 6-(1-(3-Allyl-2-hydroxybenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

4-[1-[(2-hydroxy-3-prop-2-enylphenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C24H26N4O2/c1-2-6-18-7-5-8-19(23(18)30)16-28-13-10-17(11-14-28)21-15-22(29)27-24(26-21)20-9-3-4-12-25-20/h2-5,7-9,12,15,17,30H,1,6,10-11,13-14,16H2,(H,26,27,29)

InChI Key

GFZBELIHTVKUIW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)CN2CCC(CC2)C3=CC(=O)NC(=N3)C4=CC=CC=N4)O

Origin of Product

United States

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